Selenious acid (H2SeO3) is a highly water-soluble, crystalline Se(IV) oxoacid that serves as a primary precursor for selenium electrodeposition, chemical synthesis, and biological supplementation. Unlike elemental selenium, which is insoluble and requires harsh oxidative dissolution, selenious acid provides immediate aqueous bioavailability with a solubility of 167 g/100 mL at 20 °C [1]. It acts as a diprotic acid in solution, delivering a low-pH environment that is critical for stabilizing co-deposited metal cations in semiconductor manufacturing [2]. As an oxidizing agent, it is kinetically faster to reduce than Se(VI) compounds, making it the preferred Se(IV) source for controlled reduction to elemental selenium nanoparticles and thin films[3].
Substituting selenious acid with common alternatives like selenium dioxide (SeO2) or sodium selenite (Na2SeO3) introduces severe process deviations. While SeO2 is the anhydrous form of selenious acid, it is a highly hygroscopic powder that undergoes hydration upon aqueous dissolution, causing batch-to-batch inconsistencies and increasing toxic dust exposure risks [1]. Conversely, substituting with sodium selenite introduces sodium ions and shifts the solution to an alkaline pH, which drastically alters the reduction potential of the Se(IV)/Se(0) couple from +0.74 V to -0.37 V[2]. This alkaline shift also triggers the unwanted precipitation of metal hydroxides (e.g., copper, bismuth, or indium) during the electrodeposition of advanced chalcogenide materials, rendering sodium selenite unusable for these high-purity electrochemical workflows [3].
The electrochemical reduction of Se(IV) to elemental selenium is highly pH-dependent. Selenious acid provides an acidic environment (1 M H+) where the standard reduction potential is +0.74 V. In contrast, using sodium selenite creates an alkaline environment (1 M OH-) that shifts the reduction potential to -0.37 V [1]. This 1.11 V positive shift in the reduction potential makes selenious acid significantly easier to reduce at the cathode.
| Evidence Dimension | Standard reduction potential (Se(IV) to Se(0)) |
| Target Compound Data | +0.74 V (Selenious acid, acidic media) |
| Comparator Or Baseline | -0.37 V (Sodium selenite, alkaline media) |
| Quantified Difference | 1.11 V positive shift |
| Conditions | Aqueous electrochemical reduction at standard conditions |
A highly positive reduction potential enables the efficient, low-energy cathodic co-deposition of selenium with metals like bismuth or copper without triggering parasitic hydrogen evolution.
In the synthesis of metal selenide thin films (e.g., CIGS or Bi2Se3), the selenium precursor must be co-dissolved with transition metal or post-transition metal salts. A 10 mM solution of selenious acid naturally maintains an acidic pH of approximately 2.47. Substituting this with sodium selenite yields an alkaline solution (pH 9-10), which immediately causes the precipitation of insoluble metal hydroxides.
| Evidence Dimension | Aqueous solution pH (10 mM) |
| Target Compound Data | pH ~2.47 |
| Comparator Or Baseline | pH 9.0 - 10.0 (Sodium selenite) |
| Quantified Difference | >6.5 pH unit difference |
| Conditions | 10 mM aqueous solution at 25 °C |
The inherent acidity of selenious acid prevents the premature precipitation of co-dissolved metal cations, ensuring a stable, homogenous plating bath for semiconductor manufacturing.
Selenious acid features selenium in the +4 oxidation state, which is readily reduced to elemental selenium by mild reducing agents such as ascorbic acid or sulfur dioxide at low pH [1]. In contrast, selenic acid (H2SeO4), which contains Se(VI), is kinetically inert to mild reducing agents and requires boiling concentrated hydrochloric acid or strong halogens to force reduction[2].
| Evidence Dimension | Susceptibility to mild chemical reduction |
| Target Compound Data | Rapidly reduced to Se(0) by ascorbic acid/SO2 |
| Comparator Or Baseline | Kinetically inert to mild reductants (Selenic acid) |
| Quantified Difference | Complete reduction vs no reaction under mild conditions |
| Conditions | Aqueous reaction with mild reducing agents at room temperature |
Enables the controlled, low-temperature synthesis of high-purity selenium nanoparticles or thin films without requiring harsh, highly corrosive reagents.
While selenium dioxide (SeO2) is frequently cited as a Se(IV) source, it is an anhydrous powder that reacts exothermically with water to form selenious acid[1]. Procuring pre-formed, crystalline selenious acid (H2SeO3) bypasses this hydration step. Selenious acid offers a highly soluble (167 g/100 mL at 20 °C) and stable crystalline form that eliminates the volatile dust hazards and thermal inconsistencies associated with dissolving SeO2 at scale [2].
| Evidence Dimension | Aqueous dissolution behavior |
| Target Compound Data | Endothermic/neutral dissolution of pre-hydrated crystals |
| Comparator Or Baseline | Exothermic hydration and volatile dust generation (Selenium dioxide) |
| Quantified Difference | Elimination of the hydration exotherm |
| Conditions | Bulk aqueous dissolution at 20 °C |
Using pre-hydrated selenious acid improves batch-to-batch thermal control and significantly reduces toxic inhalation risks during industrial scale-up.
Because of its highly positive reduction potential (+0.74 V) and naturally acidic pH (~2.47 at 10 mM), selenious acid is the premier Se(IV) precursor for the cathodic electrodeposition of copper indium gallium selenide (CIGS) solar cells and bismuth selenide (Bi2Se3) topological insulators. Its acidity prevents the precipitation of Cu, In, Ga, and Bi hydroxides in the plating bath [1].
Leveraging its rapid reduction kinetics compared to Se(VI) compounds, selenious acid is used to synthesize elemental selenium nanoparticles. It can be quantitatively reduced by mild, environmentally benign agents like ascorbic acid or sulfur dioxide, making it ideal for green chemistry workflows and biomedical material preparation[2].
Selenious acid serves as a highly soluble (167 g/100 mL) and process-friendly oxidizing agent for the synthesis of 1,2-dicarbonyl compounds (e.g., converting acetaldehyde to glyoxal). By using pre-hydrated selenious acid instead of anhydrous selenium dioxide, chemists avoid the hydration step and improve the reproducibility of aqueous-phase oxidations .
Acute Toxic;Health Hazard;Environmental Hazard